molecular formula C11H18N4 B2438904 methyl[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1808391-58-3

methyl[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2438904
CAS No.: 1808391-58-3
M. Wt: 206.293
InChI Key: XKDPVPCSUZNMKD-UHFFFAOYSA-N
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Description

Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine typically involves multi-step organic reactions. One common method includes the alkylation of a triazole derivative with a propargyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the propargyl and triazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The propargyl group may also play a role in binding to active sites or undergoing further chemical transformations within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Another compound with a similar amine group but different ring structure.

    Phenethylamine: Shares the amine group but lacks the triazole ring.

Uniqueness

Methyl(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methylamine is unique due to its combination of a triazole ring and a propargyl group, which confer distinct chemical properties and reactivity compared to other amines.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-5-7-14(4)9-11-13-12-10(3)15(11)8-6-2/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDPVPCSUZNMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CN(C)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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